molecular formula C25H31N5O3 B4864694 N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

Cat. No.: B4864694
M. Wt: 449.5 g/mol
InChI Key: FCNOBNNQDQQHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide is a structurally complex molecule featuring:

  • A 4-methylphenyl group attached to the acetamide nitrogen.
  • A 3-oxo-piperazine ring connected to the acetamide carbonyl.
  • A 4-phenylpiperazine acetyl substituent linked to the piperazine nitrogen.

The presence of multiple aromatic and heterocyclic moieties enhances its ability to interact with biological targets such as receptors or enzymes.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-19-7-9-20(10-8-19)27-23(31)17-22-25(33)26-11-12-30(22)24(32)18-28-13-15-29(16-14-28)21-5-3-2-4-6-21/h2-10,22H,11-18H2,1H3,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNOBNNQDQQHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Coupling with 4-methylphenyl group: This step involves the coupling of the acetylated piperazine with a 4-methylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Final modifications: Additional functional groups can be introduced through various organic reactions to achieve the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Acetamide Derivatives

The target compound shares structural motifs with several analogs reported in the literature. Key differences lie in:

  • Substituents on the piperazine ring (e.g., phenyl, 4-methylphenyl, halogenated aryl).
  • Modifications to the acetamide backbone (e.g., thiazole, triazole, or benzoxazole substitutions).
  • Functional groups influencing polarity and solubility (e.g., methoxy, chloro, or trifluoromethyl groups).
Table 1: Comparison of Physical and Structural Properties
Compound Name Substituents (Piperazine/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide (Target) 3-oxo-piperazine, 4-phenylpiperazine, 4-MePh ~495.56* Not reported Not reported N/A
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-MeOPh-piperazine, p-tolyl-thiazole 422.54 289–290 75
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (14) 4-Ph-piperazine, 3-Cl-Ph 426.96 282–283 79
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 4-Ph-piperazine, 2-Cl-5-CF3-Ph 397.82 Not reported Not reported
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-MePh-SO2-piperazine, 4-F-Ph 443.52 Not reported Not reported

*Calculated molecular weight based on formula.

Impact of Substituents on Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit higher melting points (e.g., 282–283°C for compound 14 ) compared to methoxy-substituted analogs (e.g., 289–290°C for compound 13 ).
  • Solubility : Polar groups like morpholine (e.g., compound 5d in ) or sulfonylpiperazine (e.g., ) enhance aqueous solubility, whereas aromatic substituents (e.g., 4-methylphenyl) increase lipophilicity.
  • Synthetic Yields : Reactions involving secondary amines (e.g., piperazine) typically yield 60–86% under mild conditions .

Key Structural Differentiators of the Target Compound

  • Dual Piperazine Motifs : The combination of 3-oxo-piperazine and 4-phenylpiperazine acetyl groups may confer dual-targeting capabilities, a feature absent in simpler analogs .
  • 4-Methylphenyl vs. Halogenated Aromatics : The 4-methylphenyl group balances lipophilicity and metabolic stability compared to halogenated derivatives (e.g., compound 14 in ).

Biological Activity

Overview

N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the treatment of neurological disorders. Its complex structure incorporates piperazine and phenyl groups, which are known to influence biological activity. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N5O3, with a molecular weight of 435.5 g/mol. The compound features a piperazine ring, an acetamide moiety, and a ketone functional group, which are critical for its biological interactions.

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly as receptor antagonists. Specifically, this compound may interact with neurokinin receptors, which are implicated in various neurological conditions such as anxiety and depression.

Key Mechanisms:

  • Receptor Antagonism : Similar compounds have been shown to act as antagonists at neurokinin receptors, suggesting that this compound may also exhibit similar properties.
  • Acetylcholinesterase Inhibition : Piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Neuroprotective Effects : The compound may have antioxidant properties that contribute to neuroprotection by mitigating oxidative stress .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperazine derivatives to understand its unique therapeutic potential.

Compound Name Structure Biological Activity Unique Features
N-(3-methylphenyl)-2-{3-oxo-[4-(1-piperidinyl)acetyl]-2-piperazinyl}acetamideSimilar piperazine structureNeurokinin receptor antagonistEnhanced brain penetration
1-[2-Oxo-(4-pyridinyl)ethyl]-piperazine derivativesContains piperazineAnticonvulsantDifferent heterocyclic substitution
4-(4-Chlorophenyl)piperazine derivativesPiperazine coreAntidepressant propertiesHalogen substitution effects
1-[2-Oxo-(4-trifluoromethylphenyl)ethyl]-pyrrolidine derivativesRelated structureAnticonvulsantDistinct cyclic structure

This table illustrates how variations in substituents and ring structures influence biological activity and therapeutic potential, highlighting the uniqueness of this compound within its class.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of piperazine derivatives, including this compound. For instance:

  • Neurokinin Receptor Studies : Research has demonstrated that compounds with similar structures can effectively block neurokinin receptors, leading to reduced anxiety-like behaviors in animal models.
  • Acetylcholinesterase Inhibition : A study on piperazine derivatives indicated that modifications at the piperazine ring significantly affect binding affinity to acetylcholinesterase, enhancing the potential for cognitive enhancement therapies .
  • Therapeutic Applications : The compound's potential as an antidepressant has been explored in various preclinical models, showing promise for further development into therapeutic agents targeting mood disorders.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide?

The synthesis involves multi-step reactions, including:

  • Core formation : Condensation of piperazine derivatives with acetylating agents (e.g., chloroacetyl chloride) under controlled pH (6.5–7.5) to stabilize reactive intermediates .
  • Substituent introduction : Coupling of the 4-methylphenylacetamide group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Key optimization parameters : Temperature control (0–5°C for exothermic steps), inert atmosphere (N₂) to prevent oxidation, and real-time monitoring via TLC .**

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the 4-phenylpiperazine moiety (δ 2.8–3.2 ppm for piperazine protons, δ 7.2–7.4 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 492.23; observed 492.21 ± 0.02) .
  • X-ray crystallography : Resolve stereochemistry of the 3-oxo-piperazine ring (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Receptor binding assays : Screen for affinity toward serotonin (5-HT₁A/₂A) or dopamine receptors due to the 4-phenylpiperazine moiety .
  • Cellular cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 3,4-dimethoxyphenyl) to modulate receptor interactions .
  • Piperazine ring modification : Introduce methyl or acetyl groups at the 3-oxo position to alter conformational flexibility .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
    Analytical support : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Q. What strategies resolve contradictory data in receptor binding vs. functional activity assays?

Contradictions (e.g., high binding affinity but low functional response) may arise from:

  • Allosteric modulation : Use radioligand displacement assays with [³H]-WAY-100635 to distinguish orthosteric vs. allosteric binding .
  • Receptor reserve analysis : Conduct partial agonist studies in cell lines with varying receptor densities .
  • Metabolite interference : Perform LC-MS/MS to identify active metabolites that may antagonize parent compound activity .

Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be optimized?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce logP and enhance aqueous solubility .
  • Prodrug design : Mask the 3-oxo group as a tert-butyl ester to improve intestinal absorption .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated degradation hotspots .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the piperazine ring) to screen against Tox21 databases .
  • Off-target profiling : Use SwissTargetPrediction or SEA to identify kinases or ion channels with structural homology .
  • ADMET prediction : Apply QSAR models (e.g., pkCSM) to estimate hERG inhibition or hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.